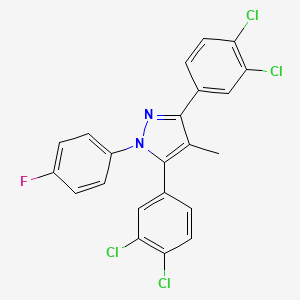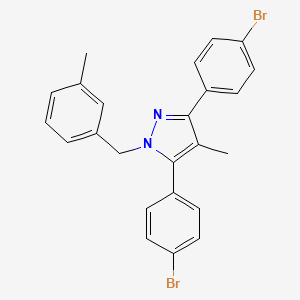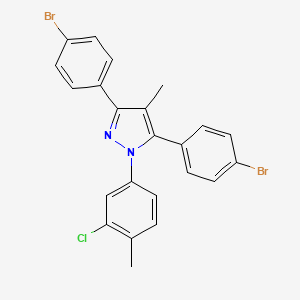![molecular formula C15H17Cl2N5OS B10921166 N-(2-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10921166.png)
N-(2-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a carboxamide group and a 3,4-dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the 3,4-Dichloroaniline Moiety: The final step involves the reaction of the intermediate with 3,4-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Nucleophiles like amines (R-NH~2~), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~3~-(2-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N3-(2-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((3,4-DICHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)DECANAMIDE
- N-(2,2,2-TRICHLORO-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)DECANAMIDE
Uniqueness
N~3~-(2-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,4-dichloroaniline moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H17Cl2N5OS |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17Cl2N5OS/c1-9-7-13(21-22(9)2)14(23)18-5-6-19-15(24)20-10-3-4-11(16)12(17)8-10/h3-4,7-8H,5-6H2,1-2H3,(H,18,23)(H2,19,20,24) |
InChI Key |
OKARXNXDIRZYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10921091.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921095.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921105.png)

![1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine](/img/structure/B10921113.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10921126.png)
![1-ethyl-3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921128.png)
![ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate](/img/structure/B10921131.png)
![N'-{(E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10921139.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10921143.png)
![(3aR,7aS)-2-{1-[4-(butan-2-yl)phenyl]propyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10921153.png)
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921157.png)

